

In Vivo Administration of Erinacines in Animal Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Erinacine U	
Cat. No.:	B13917133	Get Quote

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This document provides a comprehensive overview of the in vivo administration of erinacines in animal models, drawing upon available preclinical research. It is important to note that while the user requested information specifically on **Erinacine U**, a thorough literature search did not yield any studies on its in vivo administration in animal models. The available research primarily focuses on other members of the erinacine family, most notably Erinacine A, C, and S. Therefore, the following application notes and protocols are based on the data available for these compounds and are intended to serve as a representative guide for the erinacine class. Researchers should exercise caution and conduct compound-specific preliminary studies before commencing in vivo experiments with **Erinacine U**.

Introduction

Erinacines, a group of cyathane diterpenoids isolated from the mycelium of the medicinal mushroom Hericium erinaceus, have garnered significant interest for their potential neuroprotective and neurotrophic properties.[1][2][3][4][5] Preclinical in vivo studies have demonstrated their therapeutic potential in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury. [2][3][5][6] These compounds are known to stimulate the synthesis of nerve growth factor (NGF) and can cross the blood-brain barrier, making them promising candidates for the development of novel neurotherapeutics.[7][8] This document outlines key quantitative data,



experimental protocols, and associated signaling pathways from in vivo studies involving the administration of erinacines in animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on Erinacine A and Erinacine S.

Table 1: Pharmacokinetic Parameters of Erinacines in Rodent Models



Erinacin e	Animal Model	Adminis tration Route & Dose	Tmax (min)	Cmax (µg/mL)	T½ (min)	Absolut e Bioavail ability (%)	Referen ce
Erinacine A	Sprague- Dawley Rat	Oral (50 mg/kg BW equivalen t)	360.00 ± 131.45	1.40 ± 1.14	491.22 ± 111.70	24.39	[9]
Erinacine A	Sprague- Dawley Rat	Intraveno us (5 mg/kg BW)	-	4.53 ± 3.42	4.37 ± 4.55	-	[9]
Erinacine A	Landrace Pig	Intraveno us (5 mg/kg BW)	-	-	20.85 ± 0.03	-	[10]
Erinacine S	Sprague- Dawley Rat	Oral (50 mg/kg BW equivalen t)	480.00 ± 116.78	0.81 ± 0.28	439.84 ± 60.98	15.13	[11]
Erinacine S	Sprague- Dawley Rat	Intraveno us (5 mg/kg BW)	-	1.64 ± 0.17	11.45 ± 5.76	-	[11]

BW: Body Weight

Table 2: Neuroprotective and Biomarker Modulation Effects of Erinacines in Animal Models



Erinacine	Animal Model & Disease	Administrat ion Route & Dose	Duration	Key Findings	Reference
Erinacine A	APPswe/PS1 dE9 Transgenic Mice (Alzheimer's Disease)	Oral (30 mg/kg/day)	30 days	Reduced amyloid burden by 38.1 ± 19.7%; Increased Insulin- Degrading Enzyme (IDE) levels by 141.1 ± 63.7%	[2]
Erinacine A	Rat (Ischemic Stroke)	Intraperitonea I (1 mg/kg)	90 min before ischemia	Reduced infarct volume	[2]
Erinacine A	Rat	Oral (8 mg/kg/day)	-	Increased NGF and catecholamin e content in the locus coeruleus and hippocampus	[2]
Erinacine A- enriched H. erinaceus mycelium	SAMP8 Mice (Age-related cognitive decline)	Oral (108, 215, 431 mg/kg/day)	13 weeks	Dose- dependent decrease in iNOS, TBARS, and 8-OHdG levels in the brain	[12]



Erinacine C	Rat (Mild Traumatic Brain Injury)	Intraperitonea I (2 mg/kg)	Post-injury	Attenuated microglial inflammation in the cerebral region	[13]
Erinacine C- enriched H. erinaceus mycelium	Rat (Mild Traumatic Brain Injury)	Oral (108.5, 217 mg/kg)	Post-injury	Modest improvement s in spatial memory and inhibition of neuronal cell death	[6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the in vivo administration of erinacines.

Pharmacokinetic Study Protocol (Adapted from[9][11])

- Animal Model: Male Sprague-Dawley rats (8 weeks old).
- Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
- Groups:
 - Oral Administration Group (n=6): Administered with H. erinaceus mycelia extract equivalent to 50 mg/kg body weight of the specific erinacine.
 - Intravenous Administration Group (n=6): Administered with 5 mg/kg of the purified erinacine via the femoral vein.
- Drug Preparation:
 - Oral formulation: H. erinaceus mycelia extract is suspended in distilled water.



 Intravenous formulation: Purified erinacine is dissolved in a vehicle solution (e.g., DMSO and further diluted in saline).

Sample Collection:

- Blood samples (approximately 0.5 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration.
- Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -80°C until analysis.

Sample Analysis:

- Erinacine concentrations in plasma are quantified using a validated LC-MS/MS method.
- Data Analysis:
 - Pharmacokinetic parameters (Tmax, Cmax, T½, AUC) are calculated using appropriate software (e.g., WinNonlin).
 - Absolute bioavailability is calculated using the formula: [(AUC_oral × Dose_iv) / (AUC_iv × Dose_oral)] × 100%.

Mild Traumatic Brain Injury (mTBI) Model and Treatment Protocol (Adapted from[6][13])

- Animal Model: Male Sprague-Dawley rats.
- mTBI Induction:
 - A modified weight-drop technique is used to induce a mild traumatic brain injury.
- Treatment Groups:
 - Sham group (no injury).
 - mTBI + Vehicle group.



- mTBI + Erinacine C (e.g., 2 mg/kg, intraperitoneal injection) post-injury.
- mTBI + H. erinaceus mycelium (e.g., 108.5 and 217 mg/kg, oral gavage) post-injury.
- · Behavioral Testing:
 - Motor function is assessed using the beam walking test at specified time points post-injury.
- Histological Analysis:
 - At the end of the experiment, animals are euthanized, and brains are collected.
 - Brain sections are prepared and stained for markers of neuronal injury (e.g., NeuN) and microglial activation (e.g., Iba1) using immunohistochemistry.
- Biochemical Analysis:
 - Brain tissue homogenates are used to measure the expression of proteins involved in the Nrf2 pathway (e.g., Nrf2, HO-1) via Western blotting or ELISA.

Signaling Pathways and Mechanisms of Action

In vivo studies suggest that erinacines exert their neuroprotective effects through the modulation of several key signaling pathways.

Nrf2-Dependent Antioxidant Pathway

Erinacine C has been shown to afford neuroprotection in a traumatic brain injury model by activating the NF-E2-related factor 2 (Nrf2) pathway.[6][14] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of enzymes such as catalase (CAT), superoxide dismutase (SOD), and thioredoxin reductase (TrxR).[6] This enhances the cellular antioxidant capacity and reduces oxidative stress-induced neuronal damage.





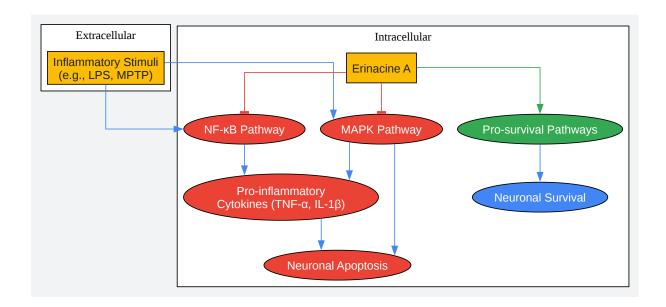
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Caption: Erinacine C-mediated activation of the Nrf2 antioxidant pathway.

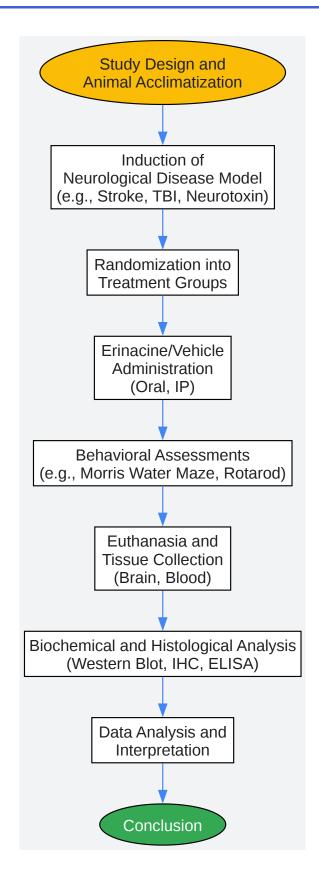
Anti-inflammatory and Pro-survival Pathways

Erinacine A has demonstrated anti-inflammatory and pro-survival effects in models of Parkinson's disease and ischemic stroke.[2][3] It can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. Furthermore, erinacines have been shown to modulate signaling pathways such as NF-kB and MAPK, which are critically involved in inflammation and apoptosis.[3] By inhibiting pro-inflammatory and pro-apoptotic pathways and promoting pro-survival signaling, erinacines contribute to neuronal protection.









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